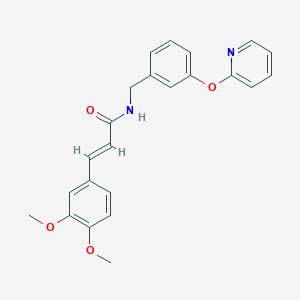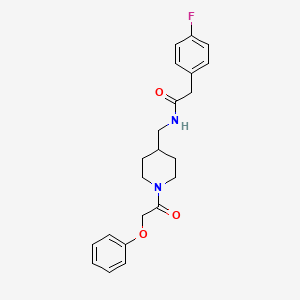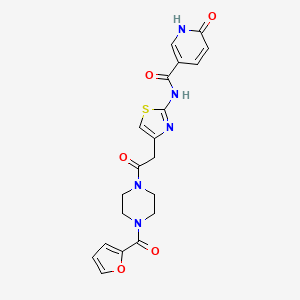![molecular formula C17H12ClIN2O2S B2508205 2-(4-chlorophenoxy)-N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]acetamide CAS No. 313395-79-8](/img/structure/B2508205.png)
2-(4-chlorophenoxy)-N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "2-(4-chlorophenoxy)-N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]acetamide" is a derivative of 1,3,4-oxadiazole and thiazole, which are heterocyclic compounds known for their biological activities. The presence of chlorophenoxy and iodophenyl groups suggests potential for interaction with various biological targets. The compound is structurally related to various synthesized acetamides that have been evaluated for their pharmacological properties, including antibacterial and antioxidant activities .
Synthesis Analysis
The synthesis of related compounds involves multiple steps, starting with the precursor 4-chlorophenoxyacetic acid, which undergoes esterification, hydrazinolysis, and cyclization to form the core 1,3,4-oxadiazole moiety. Subsequent thiolation and electrophilic substitution yield various N-substituted acetamides . Another synthesis route involves the reaction of substituted aromatic acids to form esters, hydrazides, and then 1,3,4-oxadiazole-2-thiols, which are further reacted with bromoacetamides to obtain the target compounds . These methods highlight the versatility in synthesizing acetamide derivatives with potential biological activities.
Molecular Structure Analysis
The molecular structure of a similar compound, "2-Chloro-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide," has been characterized, revealing that the chlorophenyl ring is oriented at a slight angle to the thiazole ring, which could influence its interaction with biological targets. Intermolecular interactions, such as C-H...O bonds, contribute to the stability of the crystal structure .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of acetamide derivatives are crucial for introducing various substituents that can modulate the biological activity of the compounds. The reactions include esterification, hydrazinolysis, cyclization, thiolation, and electrophilic substitution, which are common in the synthesis of heterocyclic compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are characterized using spectroscopic methods such as IR, 1H-NMR, and mass spectrometry. These techniques confirm the structure of the synthesized compounds and provide insights into their stability and reactivity. The presence of electron-withdrawing groups like chloro and iodo substituents can affect the electron distribution within the molecule, potentially influencing its reactivity and interaction with biological targets .
Aplicaciones Científicas De Investigación
- The chlorophenyl ring is oriented at an angle of 7.1° with respect to the thiazole ring. The molecules in the crystal are linked via C—H⋯O intermolecular interactions, forming zigzag chains along the b axis (Saravanan et al., 2016).
Nonlinear Optical Properties
Nonlinear Optical Properties of Crystalline Acetamides :
- The nonlinear optical properties of organic crystals like 2-(4-chlorophenyl)-N-(2-iodophenyl)acetamide have been studied to understand their behavior in static and dynamic cases. These studies use an approach that treats the supermolecule in combination with an interactive electrostatic system, making these crystals good candidates for photonic devices, optical switches, modulators, and optical energy applications (Castro et al., 2017).
Crystal Structures and Interaction Patterns
Crystal Structures of C,N-disubstituted Acetamides :
- The crystal structures of molecules like 2-(4-chlorophenyl)-N-(2-iodophenyl)acetamide are characterized by a combination of N—H⋯O and C—H⋯O hydrogen bonds along with C—Cl⋯π(arene) and C—I⋯π(arene) interactions, forming complex interwoven sheets (Narayana et al., 2016).
Biological Activities
α-Glucosidase Inhibitory Activity :
- A series of compounds, including N-(4-aryl-1,3-thiazol-2-yl)-2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetamides, have been synthesized and evaluated for their α-glucosidase inhibitory activity. Compounds like N-(4-(m-Chlorophenyl)-1,3-thiazol-2yl)-2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetamide have shown very good inhibition, indicating potential therapeutic applications (Koppireddi et al., 2014).
Antibacterial Activity
Synthesis and Antibacterial Studies :
- Compounds like ethyl (4-chlorophenoxy)acetate have been synthesized and evaluated for their antibacterial activity against various micro-organisms. These studies shed light on the potential of these compounds as antibacterial agents (Patel et al., 2009).
Anticancer Activity
Synthesis and Biological Evaluation as Anticancer Agents :
- New N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamides have been synthesized and investigated for their anticancer activity. Certain compounds exhibited high selectivity against cancer cell lines, showing promise as anticancer agents (Evren et al., 2019).
Propiedades
IUPAC Name |
2-(4-chlorophenoxy)-N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClIN2O2S/c18-12-3-7-14(8-4-12)23-9-16(22)21-17-20-15(10-24-17)11-1-5-13(19)6-2-11/h1-8,10H,9H2,(H,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGHJHNKUTSHCOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CSC(=N2)NC(=O)COC3=CC=C(C=C3)Cl)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClIN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chlorophenoxy)-N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[3-(4-chlorobenzoyl)-6,7-dimethoxy-4-oxoquinolin-1-yl]-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B2508124.png)


![ethyl 4-(2-((3-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamido)benzoate](/img/structure/B2508129.png)
![N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(4-nitrophenyl)oxalamide](/img/structure/B2508130.png)

![3-(2-chlorophenyl)-5-methyl-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)isoxazole-4-carboxamide](/img/structure/B2508134.png)
![3-(2-Ethoxyphenyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B2508136.png)
![N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-1-(3,5-difluorophenyl)methanesulfonamide](/img/structure/B2508138.png)


![2-Chloro-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-4-yl)propanamide](/img/structure/B2508142.png)

